Product packaging for 2,4-Dichloro-N,N-diisopropylbenzamide(Cat. No.:CAS No. 212392-34-2)

2,4-Dichloro-N,N-diisopropylbenzamide

Cat. No.: B2855209
CAS No.: 212392-34-2
M. Wt: 274.19
InChI Key: DHZWODHBDXXIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strategic Significance of the N,N-Diisopropylbenzamide Motif in Directed Functionalization

The N,N-diisopropylbenzamide group is a powerful directing motif in organic synthesis, most notably in a class of reactions known as Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy is a powerful adaptation of electrophilic aromatic substitution that facilitates the exclusive functionalization of the ortho-position (the carbon atom adjacent to the directing group) on an aromatic ring. wikipedia.org

The mechanism hinges on the Lewis basicity of the amide's oxygen atom, which coordinates to a Lewis acidic organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126). wikipedia.org This coordination brings the strong base into close proximity to one of the ortho C-H bonds, facilitating its deprotonation to form a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then react with a wide array of electrophiles to introduce a new functional group with high regioselectivity.

The N,N-diisopropyl groups are particularly effective for several reasons:

Strong Directing Power: The tertiary amide is a potent Directed Metalation Group (DMG), ensuring efficient and site-selective deprotonation. organic-chemistry.orguwindsor.ca

Steric Hindrance: The bulky isopropyl groups can protect the amide functionality from undesired nucleophilic attack by the organolithium base.

Stability: The resulting ortho-lithiated species is generally stable at the low temperatures typically used for these reactions (-78 °C). uwindsor.ca

In the context of 2,4-dichloro-N,N-diisopropylbenzamide , the directing group can potentially guide metalation to the C3 or C5 position. The electronic effects of the chlorine atoms, being ortho and para to the benzamide (B126) group, influence the acidity of the remaining ring protons, adding another layer of control to subsequent functionalization reactions. The use of functional groups as internal ligands to assist in C-H functionalization is a key strategy for creating C-C and C-X bonds from otherwise inert C-H bonds. rsc.orgresearchgate.net Amides, in particular, have been developed as simple and versatile directing groups for a range of C-H functionalization reactions. nih.gov

Foundational Research Trajectories for Substituted Benzamide Scaffolds

The foundational research into substituted benzamide scaffolds has been a significant driver of innovation in medicinal chemistry and materials science. These scaffolds are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. ontosight.ai Consequently, research has extensively explored their potential as therapeutic agents.

Key research areas for substituted benzamides include:

Anticancer Agents: Numerous studies have synthesized and evaluated substituted benzamide derivatives for their antitumor properties. nih.govresearchgate.netnih.gov For example, they have been investigated as inhibitors of crucial enzymes in cancer progression, such as Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

Antimicrobial and Antifungal Activity: The benzamide core is a common feature in molecules designed to combat microbial and fungal infections. researchgate.net

Scaffold Hopping in Drug Discovery: In drug design, substituted benzamides are often used to replace other molecular fragments, like heterobiaryl moieties, that may have undesirable pharmaceutical properties. acs.org This "scaffold hopping" strategy aims to improve characteristics such as solubility and metabolic stability while retaining or enhancing biological activity. acs.org

Agrochemicals: The structural versatility of benzamides has also led to their investigation and use in the development of new pesticides and fungicides. mdpi.com

Interactive Data Table for this compound

Below are the key chemical properties of the subject compound.

PropertyValue
CAS Number 212392-34-2
Molecular Formula C₁₃H₁₇Cl₂NO
Molecular Weight 274.19 g/mol
Synonyms 2,4-dichloro-N,N-di(propan-2-yl)benzamide
SMILES CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl

Data sourced from ChemScene. chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17Cl2NO B2855209 2,4-Dichloro-N,N-diisopropylbenzamide CAS No. 212392-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)11-6-5-10(14)7-12(11)15/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZWODHBDXXIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations into Reactions Involving N,n Diisopropylbenzamide Systems

Mechanistic Elucidation of Directed Metalation Processes

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process relies on a directing metalation group (DMG), such as a tertiary amide, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This approach offers superior regiocontrol compared to classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org

Organolithium reagents, such as n-butyllithium (n-BuLi), are not monomeric in solution but exist as aggregates. baranlab.orguwindsor.ca The degree of aggregation is highly dependent on the solvent. In non-coordinating hydrocarbon solvents, n-BuLi typically forms hexameric or octameric structures. nih.gov The introduction of coordinating solvents, like tetrahydrofuran (B95107) (THF) or diethyl ether, or Lewis basic additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA), leads to the deaggregation of these large clusters into more reactive dimers and tetramers. uwindsor.canih.gov This deaggregation is critical as it increases the basicity and kinetic reactivity of the organolithium species, facilitating the deprotonation of the aromatic C-H bond. baranlab.org The solvation state of the lithium cation plays a pivotal role in stabilizing the resulting aryllithium intermediate. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of organolithium intermediates in solution. scielo.br Multinuclear NMR experiments, including ¹H, ¹³C, and particularly ⁶Li and ⁷Li NMR, provide detailed information about aggregation states, solvation, and the electronic environment of the lithium nucleus. scielo.brresearchgate.net For instance, the chemical shifts of ⁶Li can distinguish between different aggregation states (e.g., tetramers vs. dimers). researchgate.net Furthermore, NMR can be used to probe the charge distribution within the carbanionic portion of the aryllithium species. researchgate.net Scalar coupling between lithium and adjacent carbon or nitrogen atoms (e.g., ¹J(¹³C,⁶Li)) can confirm the location of metalation and provide insight into the nature of the C-Li bond. scielo.br

NMR TechniqueInformation GainedTypical Observation in Benzamide (B126) Lithiation
¹H NMRProton environment, complex formationShift changes in aromatic and isopropyl protons upon addition of organolithium, indicating complexation.
¹³C NMRCarbon skeleton, site of metalationLarge upfield shift of the ortho-carbon signal, confirming the position of the C-Li bond.
⁶Li / ⁷Li NMRAggregation state, solvation environmentDistinct signals corresponding to different solvated aggregates (dimers, tetramers). researchgate.net
DOSY NMRDiffusion coefficients, size of speciesMeasurement of the size of organolithium aggregates in various solvents. nih.gov

Deuterium (B1214612) labeling is a classic and effective method for elucidating reaction mechanisms, particularly for tracking bond-breaking and bond-forming events. chem-station.com In the context of directed metalation, these experiments are used to unequivocally establish that the reaction proceeds via a C-H activation pathway. A common approach involves performing the lithiation reaction under standard conditions and then quenching the reaction mixture with a deuterium source, such as deuterium oxide (D₂O). The incorporation of deuterium exclusively at the ortho position confirms the site of metalation. researchgate.net Another experimental design involves a hydrogen-deuterium (H/D) exchange study, where a substrate specifically deuterated at the ortho position is treated with the organolithium base. The loss of the deuterium label from the starting material provides direct evidence of C-H (or in this case, C-D) bond activation at that site. nih.gov

Experiment TypeProcedureObservation / Conclusion
Deuterium Quench1. React N,N-diisopropylbenzamide with n-BuLi. 2. Add D₂O to the reaction mixture.Deuterium is incorporated specifically at the ortho-position, confirming regioselective deprotonation.
H/D Exchange1. Synthesize ortho-deuterated N,N-diisopropylbenzamide. 2. Treat with a sub-stoichiometric amount of n-BuLi.Analysis of the recovered starting material shows a loss of the deuterium label, proving reversible C-D bond cleavage.

The high regioselectivity of the DoM reaction is attributed to the coordinating ability of the directing group. baranlab.org In the case of N,N-diisopropylbenzamide, the Lewis basic carbonyl oxygen atom coordinates to the Lewis acidic lithium ion of the organolithium reagent. wikipedia.org This initial coordination forms a pre-lithiation complex, which brings the alkyl base into close proximity to the ortho C-H bond. This phenomenon, known as a Complex Induced Proximity Effect (CIPE), significantly lowers the activation energy for the deprotonation of the adjacent proton compared to other protons on the aromatic ring. baranlab.org While the amide nitrogen also possesses a lone pair, structural and computational studies indicate that coordination primarily occurs through the sterically more accessible and electronically favorable carbonyl oxygen. The bulky N,N-diisopropyl groups play a crucial role by locking the amide group in a conformation that optimizes this coordination and subsequent directed deprotonation.

Role of Organolithium Aggregation and Solvation Phenomena

Catalytic Cycle Studies in Transition Metal-Mediated Transformations

Beyond organolithium chemistry, the amide functional group is a highly effective directing group in transition metal-catalyzed C-H activation reactions. researchgate.net Palladium catalysis, in particular, has been widely used for the ortho-functionalization of benzamides, including acylation, arylation, and alkylation reactions. mdpi.comnih.gov Mechanistic studies are vital to understanding the sequence of elementary steps, including C-H activation, oxidative addition, and reductive elimination, that constitute the catalytic cycle.

The palladium-catalyzed ortho-acylation of benzamides presents an efficient method for synthesizing aryl ketones. Mechanistic proposals for these transformations often invoke catalytic cycles involving changes in the oxidation state of the palladium center. While Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles are common, some pathways are proposed to proceed through an intermediate Pd(III) state. mdpi.com

A plausible catalytic cycle for ortho-acylation can be described as follows:

C-H Activation: The process begins with the coordination of the benzamide to a Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate, with the palladium atom bonded to the ortho-carbon.

Oxidation to Pd(III): The Pd(II)-palladacycle then reacts with an acyl radical, which can be generated from various precursors like aldehydes in the presence of an oxidant. This single-electron transfer step results in the formation of a Pd(III) intermediate. mdpi.com

Oxidation to Pd(IV): The Pd(III) species may then undergo further one-electron oxidation by a radical anion to generate a Pd(IV) intermediate. mdpi.com

Reductive Elimination: Finally, the Pd(IV) complex undergoes reductive elimination, forming the C-C bond of the acylated product and regenerating the active Pd(II) catalyst, thereby closing the catalytic cycle. mdpi.com

StepKey ProcessPalladium Oxidation StateKey Intermediate
1C-H MetalationPd(II)Five-membered Palladacycle
2Reaction with Acyl RadicalPd(II) → Pd(III)Acyl-Pd(III) Complex mdpi.com
3OxidationPd(III) → Pd(IV)Acyl-Pd(IV) Complex mdpi.com
4Reductive EliminationPd(IV) → Pd(II)Regenerated Pd(II) Catalyst

Hemilabile Ligand Behavior in Silver Catalysis

While direct studies on the hemilabile ligand behavior of 2,4-Dichloro-N,N-diisopropylbenzamide in silver catalysis are not extensively documented, its molecular structure suggests a potential for such behavior. Hemilabile ligands are coordinating species that contain at least two different donor groups, one of which forms a strong bond with a metal center, while the other forms a weaker, labile bond that can be reversibly displaced. This dynamic coordination allows for the creation of a vacant coordination site on the metal catalyst during a reaction cycle, which is often a prerequisite for catalytic activity.

In the case of this compound, the hard oxygen atom of the carbonyl group and the softer nitrogen atom could potentially coordinate to a silver(I) center. Silver(I) is a soft Lewis acid and is known to be catalytically active in a variety of organic transformations. The N,N-diisopropyl groups introduce significant steric bulk around the nitrogen atom, which could influence the coordination mode and the lability of the silver-nitrogen bond.

The general principle of hemilability in a benzamide ligand would involve the initial coordination of the carbonyl oxygen to the silver center. The nitrogen atom could then either remain uncoordinated or form a weaker, more labile bond. During a catalytic cycle, a substrate molecule could displace the weakly bound nitrogen, allowing the reaction to proceed at the now-vacant coordination site on the silver catalyst. After the product is formed and dissociates, the nitrogen atom can recoordinate to the silver center, regenerating the catalyst for the next cycle. The 2,4-dichloro substitution on the benzene (B151609) ring would primarily exert an electronic effect, withdrawing electron density from the carbonyl group and potentially influencing the strength of the silver-oxygen bond.

Silver complexes with various nitrogen- and oxygen-containing ligands, such as N-heterocyclic carbenes and thioamides, have been synthesized and investigated for their catalytic and biological activities. nih.govresearchgate.netnih.govnih.gov These studies demonstrate the versatility of silver in coordinating to a range of donor atoms and its utility in catalysis. mdpi.com While speculative for this compound, the principles of hemilabile ligand design suggest it as a candidate for developing novel silver-based catalytic systems.

Proton Transfer Mechanisms in Complex Reaction Sequences

Proton transfer is a fundamental step in many organic reactions. For this compound, the most likely site for protonation is the carbonyl oxygen atom due to its higher basicity compared to the nitrogen atom, whose lone pair is delocalized through resonance with the carbonyl group.

In a complex reaction sequence, the protonation of the carbonyl oxygen would significantly enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The mechanism of this proton transfer would depend on the reaction conditions, particularly the nature of the acid catalyst and the solvent.

The substituents on the benzamide moiety play a crucial role in modulating its basicity and, consequently, the kinetics and thermodynamics of proton transfer. The two chlorine atoms at the 2- and 4-positions of the benzene ring are electron-withdrawing groups. They reduce the electron density on the carbonyl oxygen, thereby decreasing its basicity and making protonation more difficult compared to an unsubstituted N,N-diisopropylbenzamide.

Conversely, the two isopropyl groups on the nitrogen atom are electron-donating and also introduce significant steric hindrance. While their electronic effect would slightly increase the basicity of the carbonyl oxygen, their primary influence is steric. This steric bulk can hinder the approach of a proton source to the carbonyl oxygen and also affect the solvation of the resulting protonated species.

Conformational Dynamics of the Amide Bond

The amide bond in this compound exhibits restricted rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation gives rise to conformational isomers and is a key feature influencing the molecule's three-dimensional structure and reactivity.

The energy barrier to rotation around the C-N amide bond can be quantified experimentally using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy and computationally through methods such as density functional theory (DFT). nih.govmdpi.com These studies provide valuable insights into the stability of different conformers and the kinetics of their interconversion. montana.edu

For N,N-disubstituted amides, the rotational barrier is influenced by both steric and electronic effects of the substituents. nih.govnih.govmdpi.com The bulky diisopropyl groups on the nitrogen atom of this compound are expected to create significant steric hindrance, which would likely increase the rotational energy barrier compared to less hindered amides like N,N-dimethylbenzamide. nih.govresearchgate.net The 2,4-dichloro substituents on the phenyl ring primarily exert an electronic effect, which can also modulate the rotational barrier, though typically to a lesser extent than bulky N-alkyl groups. mdpi.com

Studies on related N,N-dialkylbenzamides have shown that the rotational barriers are typically in the range of 15-25 kcal/mol. nih.govnih.govresearchgate.net This energy barrier is high enough to allow for the existence of distinct conformers at or below room temperature, which can often be observed by NMR spectroscopy. montana.edu The implications of this restricted rotation are significant in areas such as drug design and materials science, as the conformational preferences of a molecule can dictate its biological activity or physical properties. The presence of a substantial rotational barrier can lead to atropisomerism if the substituents are sufficiently different and bulky.

CompoundMethodRotational Barrier (kcal/mol)Reference
N,N-DimethylacetamideDynamic NMR~17-20 researchgate.net
N-Methyl-N-benzhydrylformamideDynamic NMR19.5 nih.gov
N-Methyl-N-benzhydrylformamideDFT (M06-2X/6-311+G)22.7 mdpi.com
N-BenzhydrylformamideDFT (M06-2X/6-311+G)~20-23 nih.gov

The data in the table above, from related amide compounds, illustrates the typical magnitude of rotational barriers and the utility of both experimental and computational methods in their determination. For this compound, a combination of steric hindrance from the isopropyl groups and electronic effects from the dichlorophenyl ring will determine the precise value of its rotational barrier, influencing its conformational landscape and reactivity.

An exploration of the chemical intricacies of this compound reveals its significant role in the advancement of modern synthetic chemistry. This article delves into the structure-activity and structure-property relationships that define its utility, particularly in the realms of catalysis and directed chemical reactions. By examining the nuanced interplay of its structural components, we can better understand its function as a powerful tool for chemical synthesis.

Advanced Spectroscopic and Computational Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For a molecule like 2,4-Dichloro-N,N-diisopropylbenzamide, various NMR experiments offer a comprehensive picture of its atomic connectivity and dynamic processes.

Multi-nuclear NMR, particularly ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides the fundamental framework for structural assignment. The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the number and connectivity of different proton environments. Due to hindered rotation around the amide C-N bond, the two isopropyl groups are often chemically non-equivalent, leading to more complex spectra than might be anticipated. reddit.com This restricted rotation can make the four methyl groups and the two methine protons magnetically distinct.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon. While specific experimental spectra for this compound are not publicly available, a representative dataset can be predicted based on analogous structures like N,N-diisopropylbenzamide and other dichlorinated aromatic compounds. chegg.comspectrabase.comspectrabase.com

Interactive Table: Predicted NMR Data for this compound Note: These are estimated values for illustrative purposes.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Isopropyl CH₃ ~1.2 - 1.5 (multiple signals) ~20 - 22 Non-equivalence due to hindered rotation
Isopropyl CH ~3.5 - 4.0 (multiple signals) ~46 - 51 Non-equivalence due to hindered rotation
Aromatic CH ~7.2 - 7.5 (3 distinct signals) ~127 - 132 Specific shifts influenced by Cl substituents
Aromatic C-Cl N/A ~130 - 136 Quaternary carbons, no attached protons
Aromatic C-C=O N/A ~135 - 139 Quaternary carbon, no attached protons

Isotopic labeling is a powerful method used to trace the fate of atoms through a chemical reaction, thereby elucidating the reaction mechanism. nih.govresearchgate.net By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H, or deuterium), researchers can follow the labeled position into the final product. rsc.org

For instance, if this compound were synthesized from a precursor containing a deuterium (B1214612) label, ²H NMR spectroscopy could be used to determine the label's final position. nih.gov This technique is invaluable for distinguishing between proposed mechanistic pathways. While specific isotopic labeling studies on this compound are not documented, the methodology is widely applied in organic chemistry to verify reaction mechanisms, predict enzyme functions, and enhance the efficacy of drugs. rsc.org The use of non-uniform isotopic labeling patterns can also help alleviate signal overlap in complex spectra and provide site-specific probes to report on structure and dynamics. core.ac.uk

X-ray Crystallography for Solid-State Structural Determination of Intermediates and Products

X-ray crystallography provides unambiguous, high-resolution information about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself has not been reported, analysis of closely related compounds, such as 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, demonstrates the power of this method. nih.gov The crystallographic data for this analogue reveals a monoclinic crystal system and provides exact measurements of the molecular geometry, including the dihedral angle between the amide group and the dichlorinated phenyl ring. nih.gov Such data is crucial for understanding the steric and electronic effects of the substituents on the molecule's solid-state conformation. Studies on other N,N-diisopropylamides have also successfully used this technique to characterize products and intermediates. nih.gov

Interactive Table: Representative Crystallographic Data for a Related Dichlorobenzamide Data from 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide for illustrative purposes. nih.gov

Parameter Value
Chemical Formula C₁₀H₆Cl₂N₂OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.054
b (Å) 13.063
c (Å) 6.2880
β (°) 101.578

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It has become an indispensable tool in modern chemistry for predicting molecular geometries, reaction energies, and spectroscopic properties. bohrium.com

DFT calculations enable the modeling of reaction pathways by calculating the energies of reactants, products, intermediates, and, crucially, transition states. mdpi.com By mapping the potential energy surface, chemists can predict the most energetically favorable mechanism for a given transformation. bohrium.com For reactions involving this compound, DFT could be used to compare different proposed mechanisms, identify rate-limiting steps, and understand the role of catalysts. For example, DFT has been used to investigate cycloaddition reactions, revealing stepwise radical-mediated pathways to be more favorable than concerted ones by calculating the energy barriers for each. mdpi.com

DFT is also highly effective for elucidating the electronic properties of a molecule. researchgate.net It can be used to calculate the distribution of electron density, the energies and shapes of molecular orbitals (such as the HOMO and LUMO), and the partial charges on atoms. acs.org This information is vital for understanding a molecule's reactivity, stability, and potential coordination modes with metal ions. For instance, first-principles calculations based on DFT have been performed on other chlorinated phenyl benzamides to compute their electronic density of states, revealing band gaps and dielectric constants that provide insight into their potential as semiconducting or NLO (nonlinear optical) materials. researchgate.net These theoretical calculations can analyze how the addition of chloro-substituents alters the electronic properties of the parent benzamide (B126) structure. researchgate.net

Emerging Applications and Future Research Directions in Chemical Synthesis

Strategic Utilization as Versatile Directing Groups and Synthetic Building Blocks

The strategic placement of substituents on the benzamide (B126) core makes 2,4-Dichloro-N,N-diisopropylbenzamide a useful synthetic building block. The chlorine substituents enhance the electrophilicity of the aromatic ring, while the N-alkyl groups influence properties such as lipophilicity, steric bulk, and metabolic stability. This allows the compound to serve as a foundational structure for creating a variety of derivatives with tailored characteristics.

The synthesis of this type of compound typically involves the benzoylation of a secondary amine with 2,4-dichlorobenzoyl chloride. The resulting 2,4-dichloro arrangement can influence reactivity and binding interactions due to steric effects near the amide group. While the N,N-diisopropylamide group is a well-known directing group for ortho-metalation reactions, facilitating functionalization adjacent to the amide, the primary utility demonstrated in recent literature for this specific compound is its role as a precursor. For instance, derivatives of 2,4-dichlorobenzamide (B1293658) are used as starting materials in multi-step syntheses to generate more complex and highly functionalized molecules, including those with significant biological interest. mdpi.com

Construction of Highly Functionalized Heterocyclic Systems and Complex Molecular Architectures

Chlorinated benzamides are key precursors for synthesizing a wide array of highly functionalized heterocyclic systems. The benzamide core acts as a scaffold upon which complex ring systems can be constructed. Research has demonstrated the successful use of 2,4-dichlorobenzoyl chloride and related derivatives in creating diverse molecular architectures. nih.govresearchgate.net

For example, reacting 2,4-dichlorobenzoyl chloride with 2-aminothiazole (B372263) provides a straightforward route to 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, a molecule incorporating the biologically significant thiazole (B1198619) ring. nih.gov Similarly, derivatives of 2,4-dichlorobenzamide have been instrumental in synthesizing complex 1,3,4-thiadiazole (B1197879) systems. One such pathway involves using a 2,4-dichlorobenzamide derivative to create a new 1,3,4-thiadiazole compound, which was subsequently identified as a potential inhibitor of dihydrofolate reductase. mdpi.com Other complex heterocycles, such as those containing piperidine (B6355638) rings, have also been synthesized using this versatile building block. researchgate.net

The table below summarizes examples of heterocyclic systems constructed using the 2,4-dichlorobenzamide scaffold.

Heterocyclic SystemPrecursor/DerivativeApplication/Significance
Thiazole2,4-dichloro-N-(1,3-thiazol-2-yl)benzamideConstruction of biologically relevant thiazole-containing molecules. nih.gov
1,3,4-Thiadiazole2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamideSynthesis of potential dihydrofolate reductase inhibitors. mdpi.com
1,3,4-OxadiazoleN-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamideBased on heterocyclisation of N-isothiocyanatoethyl)benzamide derivatives. researchgate.net
Piperidine2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamidePiperidones are an important group of heterocyclic compounds in medicinal chemistry. researchgate.net

Development of Sustainable Synthetic Methodologies Involving Chlorinated Benzamide Derivatives

The development of sustainable, or "green," synthetic methodologies is a major focus in modern chemistry, aimed at reducing environmental impact by minimizing waste and avoiding toxic reagents. While research specifically detailing sustainable synthesis of this compound is limited, broader trends in the synthesis of related compounds offer a clear direction for future work.

For instance, a general and environmentally friendly method has been developed for synthesizing sulfonamides in sustainable solvents like water, ethanol, and glycerol. rsc.orgresearchgate.net This process uses sodium dichloroisocyanurate dihydrate as an efficient oxidant for the in situ conversion of thiols to sulfonyl chlorides, which then react to form the desired product. rsc.orgresearchgate.net The methodology features simple conditions and a solvent-free workup, highlighting its potential as a green approach that could be adapted for chlorinated benzamides. researchgate.net Furthermore, catalyst-free procedures for synthesizing benzamide derivatives through the ring-opening of azlactones have been described, offering advantages such as short reaction times, easy work-up, and mild conditions without toxic solvents. sharif.edu Applying such principles to the production of chlorinated benzamides could significantly reduce the environmental footprint of their synthesis.

Role of Computational Chemistry in Predicting Novel Reactivity and Designing Transformations

Computational chemistry has become an indispensable tool for predicting the properties, reactivity, and potential applications of molecules like this compound, thereby guiding experimental work. Various computational methods are employed to study these compounds and their derivatives.

Theoretical calculations using software like Gaussian03 have been performed on closely related structures, such as N-(2,4-Dichlorophenyl)benzamide, to determine vibrational wavenumbers, predict infrared and Raman activities, and calculate geometrical parameters. orientjchem.org Such studies can also predict electronic properties; for instance, the calculation of first hyperpolarizability suggests that N-(2,4-Dichlorophenyl)benzamide is an attractive candidate for future studies in non-linear optics. orientjchem.org

Molecular docking programs like AutoDock Vina are used to predict how these molecules might interact with biological targets. In one study, a derivative of 2,4-dichlorobenzamide was docked with the enzyme dihydrofolate reductase (DHFR), revealing it to be a potential inhibitor. mdpi.com This computational screening allows researchers to prioritize compounds for synthesis and biological testing. Standard computed properties such as TPSA (Topological Polar Surface Area), LogP, and the number of hydrogen bond donors and acceptors are also routinely calculated to predict a molecule's pharmacokinetic behavior. chemscene.com

The table below highlights the application of computational chemistry in the study of chlorinated benzamides.

Computational MethodCompound StudiedPredicted Properties/Applications
Gaussian03 CalculationsN-(2,4-Dichlorophenyl)benzamideVibrational wavenumbers, geometrical parameters, first hyperpolarizability (potential for non-linear optics). orientjchem.org
Molecular Docking (AutoDock Vina)2,4-dichloro-N-(...)-1,3,4-thiadiazole derivativePotential inhibitor of dihydrofolate reductase (DHFR). mdpi.com
Standard Property CalculationThis compoundTPSA, LogP, rotatable bonds, hydrogen bond acceptors/donors. chemscene.com
Collision Cross Section Prediction2,4-dichloro-n-phenethylbenzamidePredicted CCS values for various adducts. uni.lu

Q & A

Q. Yield-Influencing Factors :

  • Impurities in Reagents : Trace moisture reduces yields by hydrolyzing the acyl chloride .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require stringent drying .
  • Catalysis : Triethylamine or DMAP can accelerate the reaction by scavenging HCl .

Q. Example Reaction Table :

Acyl ChlorideAmineSolventCatalystYield (%)Reference
2,4-DichlorobenzoylDiisopropylamineDCMNone78
2,4-DichlorobenzoylDiisopropylamineTHFEt₃N85

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H NMR :
    • Diisopropyl Groups : Two septets (δ 3.5–4.0 ppm, CH) and doublets (δ 1.2–1.4 ppm, CH₃) .
    • Aromatic Protons : Doublets for 2,4-dichloro substitution (δ 7.3–8.0 ppm) .
  • ¹³C NMR :
    • Carbonyl (C=O) at δ 165–170 ppm .
    • Chlorinated aromatic carbons (δ 125–135 ppm) .
  • Mass Spectrometry (ESI) :
    • Molecular ion peak [M+H]⁺ at m/z ≈ 315 (C₁₃H₁₆Cl₂NO) .
  • IR Spectroscopy :
    • Strong C=O stretch at ~1650 cm⁻¹ and N-H bend (amide II) at ~1550 cm⁻¹ .

Q. Data Validation :

  • Cross-reference with computational spectra (e.g., PubChem data ).
  • Use high-resolution MS to confirm molecular formula .

Advanced: How can researchers resolve discrepancies in solubility data for this compound across different studies?

Methodological Answer:
Discrepancies often arise from variations in experimental conditions. A systematic approach includes:

Solvent Screening : Test solubility in graded series (e.g., hexane → DMSO) using the shake-flask method .

Temperature Control : Measure solubility at 25°C ± 0.1°C to ensure reproducibility .

Impurity Analysis : Use HPLC to quantify byproducts (e.g., unreacted amine) that may alter solubility .

Crystal Polymorphism : Perform X-ray diffraction to identify crystalline vs. amorphous forms .

Q. Example Solubility Data :

SolventSolubility (mg/mL)Temperature (°C)Reference
Ethanol12.525
DCM45.325

Advanced: What strategies can optimize catalytic efficiency in synthesizing this compound?

Methodological Answer:

  • Catalyst Selection :
    • DMAP : Enhances acylation rate by stabilizing the transition state .
    • Microwave Assistance : Reduces reaction time (10–15 minutes vs. 12 hours) .
  • Process Control :
    • Use inline FTIR to monitor reaction progress and adjust reagent feed .
    • Optimize mixing efficiency (Reynolds number > 2000) to minimize mass transfer limitations .
  • Green Chemistry :
    • Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. Case Study :

CatalystSolventTime (h)Yield (%)
NoneDCM2478
DMAPCPME689

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

Functional Group Modulation :

  • Replace diisopropyl with bulkier groups (e.g., tert-butyl) to improve lipophilicity and membrane permeability .
  • Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

Bioisosteric Replacement :

  • Substitute chlorine with trifluoromethyl to alter metabolic stability .

Pharmacophore Mapping :

  • Use molecular docking to identify key interactions (e.g., hydrogen bonding with amide groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.